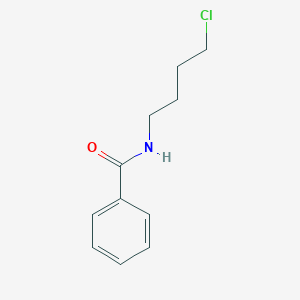

n-(4-Chlorobutyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

6345-94-4 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(4-chlorobutyl)benzamide |

InChI |

InChI=1S/C11H14ClNO/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |

InChI Key |

FPQQBPBLCRHCSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N 4 Chlorobutyl Benzamide and Its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular and Crystal Structure DeterminationThere are no published reports on the single-crystal X-ray diffraction analysis of N-(4-Chlorobutyl)benzamide. Consequently, information on its crystal system, space group, and precise molecular geometry is unavailable. Studies on related structures, such as N-Butyl-4-chlorobenzamide, have been reported but are not transferable.nih.gov

Analysis of Intermolecular Interactions and Crystal Packing in the Solid State

The three-dimensional architecture of this compound and its derivatives in the solid state is dictated by a complex interplay of intermolecular forces. X-ray crystallography has been instrumental in revealing the detailed packing arrangements and the specific interactions that govern the crystal lattice.

In the crystal structure of a related derivative, N-butyl-4-chlorobenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming rows along the crystallographic a-axis. nih.govnih.gov These rows are further interconnected by short intermolecular Cl⋯Cl interactions of 3.4225 (5) Å, creating sheets in the ac plane. nih.govnih.govresearchgate.net This intricate network is reinforced by weaker C—H⋯O and C—H⋯π interactions, ultimately generating a stable three-dimensional structure. nih.govnih.govresearchgate.net The chlorobenzene (B131634) and butylamine (B146782) groups in this derivative are nearly planar, with a small dihedral angle of 2.54 (9)° between them. nih.govnih.govresearchgate.net

Similarly, studies on other benzamide (B126) derivatives, such as N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, highlight the significance of N—H⋯O hydrogen bonding and π-stacking of aryl rings in their crystal packing. nih.gov The conformations observed in the crystalline state can differ from those predicted for isolated molecules by computational methods like Density Functional Theory (DFT), underscoring the influence of crystal packing forces on molecular geometry. nih.gov For instance, the aryl rings in these benzamides are tilted approximately 60° with respect to each other in the crystal, a deviation from the 30° predicted by DFT, which facilitates more favorable intermolecular interactions. nih.gov

The analysis of intermolecular interactions is further enhanced by Hirshfeld surface analysis, which provides a visual and quantitative representation of close contacts in the crystal. This method, along with the calculation of molecular interaction energies, has demonstrated that both hydrogen bonding and dispersion forces are crucial for the side-by-side stacking of molecules in the crystal lattice of various benzamides. nih.gov In some cases, such as in N-(chlorophenyl)pyridinecarboxamides, N—H⋯Npyridine interactions are the favored mode of aggregation, although amide⋯amide interactions are also observed. dcu.ie The presence of a solvent molecule, as seen in the monohydrate of NppCl, can introduce additional hydrogen bonding networks involving O—H···O and N—H···O interactions. dcu.ie

The phenomenon of polymorphism, where a compound can exist in multiple crystal forms, is also relevant. Different polymorphs of a compound, such as N-(1,3-thiazol-2-yl)benzamide, can exhibit distinct hydrogen-bonding patterns and crystal packing, leading to variations in their physical properties. mdpi.com

Table 1: Crystallographic Data for N-Butyl-4-chlorobenzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Volume (ų) | 527.29 (6) |

| Z | 2 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight of this compound and its analogs, as well as for elucidating their fragmentation patterns under ionization. This information is critical for structural confirmation and for the identification of these compounds in complex mixtures.

Electron ionization (EI) is a common technique used in MS. For benzamide and its derivatives, the molecular ion peak is typically observed, which provides direct confirmation of the molecular weight. researchgate.net The fragmentation of benzamides often involves the loss of the amide group (NH₂) to form a stable benzoyl cation. researchgate.net This cation can then undergo further fragmentation, for example, by losing a carbonyl group to yield a phenyl cation. researchgate.net

For this compound, the presence of the chlorine atom results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the butyl chain can proceed through various pathways, including the loss of alkyl radicals. libretexts.org

In the case of substituted benzamides, the fragmentation pattern can provide valuable information about the nature and position of the substituents. For instance, in the GC-MS analysis of 3-aroylbenzofurans, which share structural similarities with substituted benzamides, collision-induced dissociation (CID) experiments on the molecular ion allowed for the differentiation of regioisomers. researchgate.net

The fragmentation of primary amides can also be influenced by McLafferty rearrangement, which is a characteristic fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen atom. libretexts.org Automated fragmentation prediction software can assist in the interpretation of complex ESI-MSⁿ spectra by combining rule-based fragmentation with quantum chemical calculations. nih.gov

Table 2: Key Mass Spectrometry Data for Related Benzamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Observations |

| 4-Chlorobenzamide nih.gov | C₇H₆ClNO | 155.58 | m/z top peak: 139, 2nd highest: 111 |

| N-tert-Butyl-4-chlorobenzamide spectrabase.com | C₁₁H₁₄ClNO | 211.69 | - |

| N-(4-chlorophenyl)benzamide nih.gov | C₁₃H₁₀ClNO | 231.68 | - |

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental for assessing the purity of this compound and for separating it from its analogs and impurities.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For benzamide derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound in HPLC is a characteristic property that can be used for its identification and quantification. The purity of a sample can be determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound.

GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like many benzamide derivatives. researchgate.net In GC, separation occurs as the compounds are carried by an inert gas through a column containing a stationary phase. The retention time in GC is also a key parameter for identification. The coupling of GC with MS allows for the mass spectrometric analysis of each separated component, providing both chromatographic and mass spectral data for unambiguous identification. researchgate.net

The development of a specific chromatographic method involves optimizing various parameters, such as the choice of the stationary phase, the composition of the mobile phase (in HPLC) or the temperature program (in GC), and the flow rate. These methods are crucial in synthetic chemistry for monitoring the progress of reactions and for ensuring the purity of the final product. For example, in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, thin-layer chromatography (TLC) was used to monitor the reaction, and the purity of the synthesized compounds was confirmed by their sharp melting points and by spectroscopic techniques. nih.gov

N 4 Chlorobutyl Benzamide As a Versatile Synthetic Intermediate and Building Block

Synthetic Utility in the Construction of Complex Heterocyclic Ring Systems

The dual reactivity of N-(4-Chlorobutyl)benzamide makes it an ideal precursor for the synthesis of diverse heterocyclic frameworks. The nucleophilic benzamide (B126) nitrogen and the electrophilic terminal carbon of the chlorobutyl chain provide two reactive centers that can participate in intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles.

One of the key applications of this compound is in the synthesis of macrocyclic structures containing a benzamide moiety. The long, flexible chlorobutyl chain allows for ring-closing reactions to form large ring systems, which are of significant interest in medicinal chemistry and materials science. For instance, under high-dilution conditions to favor intramolecular reactions, the terminal chloro group can be displaced by the amide nitrogen, or by another nucleophile introduced into the molecule, to forge the macrocyclic ring.

Furthermore, the benzamide portion of the molecule can be modified prior to cyclization, introducing additional functional groups that can either direct the cyclization process or become part of the final heterocyclic scaffold. This adaptability allows for the creation of a wide range of complex, multi-ring systems that would be challenging to synthesize through other methods.

Role in the Preparation of Advanced Molecular Scaffolds with Defined Bifunctional Character

The distinct chemical properties of the two ends of the this compound molecule make it an excellent scaffold for the design of bifunctional molecules. nih.govnih.gov These are compounds that possess two different functionalities, often designed to interact with two different biological targets or to perform two distinct functions. The benzamide group can be tailored to bind to a specific biological target, while the chlorobutyl chain serves as a reactive handle for attaching a second pharmacophore, a reporter group, or a solid support.

This "linker" capability is particularly valuable in the development of chemical probes and drug-delivery systems. nih.gov For example, a molecule with a known biological activity can be attached to the chlorobutyl end of this compound, while the benzamide portion is modified to enhance cell permeability or to target a specific tissue. This modular approach allows for the rapid generation of libraries of bifunctional compounds for screening and optimization.

The following table showcases the key features of this compound that contribute to its role as a bifunctional scaffold:

| Feature | Description | Synthetic Advantage |

| Benzamide Moiety | A stable aromatic amide. | Can be functionalized to act as a specific recognition element for biological targets. |

| Chlorobutyl Chain | A flexible four-carbon chain with a terminal electrophilic chlorine atom. | Provides a reactive site for the attachment of other molecular fragments through nucleophilic substitution. |

| Defined Separation | The butyl chain provides a specific spatial separation between the two functional ends. | Allows for the design of molecules where the two active parts can interact with their respective targets without steric hindrance. |

Application in Tandem Reaction Sequences and Multi-Step Syntheses

A typical tandem reaction involving this compound might begin with a nucleophilic substitution at the terminal chlorine atom, followed by an intramolecular cyclization triggered by a change in reaction conditions or the addition of a new reagent. For example, the initial substitution could introduce a functional group that, upon activation, reacts with the benzamide nitrogen or an adjacent position on the aromatic ring to form a new heterocyclic ring.

In multi-step syntheses, this compound can be used as a key intermediate to introduce a protected nitrogen atom and a four-carbon chain into a growing molecule. The chloro group can be carried through several synthetic steps and then utilized for a crucial ring-forming reaction at a later stage. This strategy allows for the controlled and sequential construction of complex architectures.

Strategic Integration into Retrosynthetic Designs for Target Molecule Construction

In the art of retrosynthesis, where a target molecule is conceptually broken down into simpler, commercially available starting materials, this compound represents a valuable "synthon" – an idealized fragment resulting from a disconnection. rsc.org The presence of an N-substituted benzamide linked to a four-carbon chain in a target molecule often suggests a retrosynthetic disconnection back to this compound.

The key disconnection strategy involves breaking the bond formed by the nucleophilic attack on the chlorobutyl chain. This leads to two precursor molecules: one containing the benzamide moiety with the intact chlorobutyl group (i.e., this compound itself) and another containing the nucleophile that formed the bond. This approach simplifies the synthesis by breaking down a complex target into more manageable and often commercially available building blocks.

Consider the retrosynthetic analysis of a hypothetical macrocycle containing a benzamide and a long-chain ether linkage. A logical disconnection would be at the ether bond, leading to a precursor with a hydroxyl group and the this compound fragment. This simplifies the synthetic challenge to a Williamson ether synthesis between the two fragments.

The following table illustrates a simplified retrosynthetic disconnection involving an N-(4-chlorobutyl)benzamido moiety:

| Target Moiety | Retrosynthetic Disconnection | Precursors |

| R-X-CH₂CH₂CH₂CH₂-NH-CO-Ph | C-X Bond | R-XH and Cl-CH₂CH₂CH₂CH₂-NH-CO-Ph |

| (where X is a heteroatom like O, S, or N) | (Nucleophile and this compound) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.